molecular formula C32H35N3O4 B11532689 3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide

3,5-bis[(2,2-dimethylpropanoyl)amino]-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide

Cat. No.: B11532689
M. Wt: 525.6 g/mol
InChI Key: XMJQDLGKMLPYCS-FOCLMDBBSA-N
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Description

3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the amide groups: This can be achieved through the reaction of 3,5-diaminobenzoic acid with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the phenylprop-1-en-1-yl group: This step involves the reaction of the intermediate with cinnamoyl chloride under basic conditions.

    Final coupling: The final product is obtained by coupling the intermediate with 3-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The phenylprop-1-en-1-yl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amides or esters.

Scientific Research Applications

3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used as an additive in materials science for enhancing the properties of polymers and other materials.

Mechanism of Action

The mechanism of action of 3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, its potential anti-inflammatory activity may be due to the inhibition of key enzymes involved in the inflammatory response. Similarly, its anticancer activity could be related to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Tris(2,2-dimethylpropanamido)benzene: Similar structure but lacks the phenylprop-1-en-1-yl group.

    N-(3-phenylprop-1-en-1-yl)benzamide: Similar structure but lacks the 2,2-dimethylpropanamido groups.

Uniqueness

3,5-BIS(2,2-DIMETHYLPROPANAMIDO)-N-{3-[(1E)-3-OXO-3-PHENYLPROP-1-EN-1-YL]PHENYL}BENZAMIDE is unique due to the presence of both 2,2-dimethylpropanamido and phenylprop-1-en-1-yl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C32H35N3O4

Molecular Weight

525.6 g/mol

IUPAC Name

3,5-bis(2,2-dimethylpropanoylamino)-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide

InChI

InChI=1S/C32H35N3O4/c1-31(2,3)29(38)34-25-18-23(19-26(20-25)35-30(39)32(4,5)6)28(37)33-24-14-10-11-21(17-24)15-16-27(36)22-12-8-7-9-13-22/h7-20H,1-6H3,(H,33,37)(H,34,38)(H,35,39)/b16-15+

InChI Key

XMJQDLGKMLPYCS-FOCLMDBBSA-N

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)/C=C/C(=O)C3=CC=CC=C3)NC(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C(=O)NC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C=CC(=O)C3=CC=CC=C3)NC(=O)C(C)(C)C

Origin of Product

United States

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